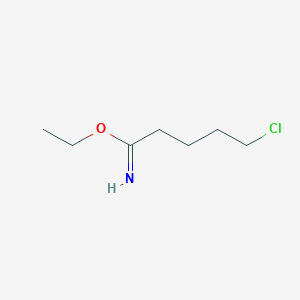

Ethyl 5-chloropentanimidate

CAS No.:

Cat. No.: VC17408764

Molecular Formula: C7H14ClNO

Molecular Weight: 163.64 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H14ClNO |

|---|---|

| Molecular Weight | 163.64 g/mol |

| IUPAC Name | ethyl 5-chloropentanimidate |

| Standard InChI | InChI=1S/C7H14ClNO/c1-2-10-7(9)5-3-4-6-8/h9H,2-6H2,1H3 |

| Standard InChI Key | IDISPSOQIDLIAL-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=N)CCCCCl |

Introduction

Structural and Chemical Characteristics

Ethyl 5-chloropentanimidate (systematic name: ethyl N-(5-chloropentyl)imidate) features a molecular framework that integrates both electrophilic and nucleophilic reaction sites. The chlorine atom at the terminal carbon facilitates nucleophilic displacement reactions, while the imidate group (–O–C=N–) participates in cyclization and alkylation processes. The compound’s molecular formula is C₇H₁₃ClN₂O, with a molecular weight of 188.65 g/mol. Key structural attributes include:

-

A five-carbon backbone with a chlorine substituent at the terminal position.

-

An ethyl imidate group (–O–C=N–OEt) at the first carbon.

-

Stereochemical flexibility due to the nitrogen center, enabling chiral derivatization .

The presence of the imidate moiety distinguishes it from structurally similar esters like ethyl 5-chloropentanoate (CAS 2323-81-1), which lacks the nitrogen-based functional group.

Synthesis and Optimization

Key Synthetic Routes

The synthesis of ethyl 5-chloropentanimidate is achieved through a multistep process involving α-alkylation of N-sulfinyl imidates with 1-chloro-3-iodopropane. This method, developed by Colpaert et al., proceeds as follows :

-

Imidate Preparation:

N-tert-butanesulfinyl imidates are prepared from commercially available amines and ethyl imidate precursors. -

α-Alkylation:

The imidate undergoes alkylation with 1-chloro-3-iodopropane in the presence of a base, yielding 2-substituted N-tert-butanesulfinyl-5-chloropentanimidates.-

Reagents: Sodium hydride (NaH), dimethyl sulfoxide (DMSO).

-

Conditions: Room temperature, 12–24 hours.

-

Diastereomeric Ratios: 67:33 to 72:28, depending on the substituent.

-

Yields: 74–86% after purification.

-

-

Reduction and Cyclization:

The intermediate is reduced with sodium borohydride (NaBH₄) to form 2-substituted N-tert-butanesulfinyl-5-chloropentylamines, which undergo intramolecular cyclization under basic conditions to yield chiral N-sulfinylpiperidines.

Reaction Optimization

Critical factors influencing the synthesis include:

-

Base Selection: NaH in DMSO proved optimal for cyclization, minimizing side reactions.

-

Solvent Effects: Polar aprotic solvents enhance reaction rates and diastereoselectivity.

-

Temperature Control: Cyclization at elevated temperatures (60–80°C) improves yields but may reduce stereochemical fidelity.

Table 1: Synthesis Parameters and Outcomes

| Step | Reagents/Conditions | Key Outcomes |

|---|---|---|

| α-Alkylation | NaH, DMSO, 1-chloro-3-iodopropane | Diastereomeric ratio: 67:33–72:28 |

| Reduction | NaBH₄, THF | Quantitative conversion to amine |

| Cyclization | NaH, DMSO, 60°C | 85–92% yield of N-sulfinylpiperidines |

Reactivity and Derivitization

Nucleophilic Substitution

Applications in Pharmaceutical Chemistry

Chiral Piperidine Synthesis

Ethyl 5-chloropentanimidate is pivotal in synthesizing enantiomerically pure piperidines, which are integral to drugs targeting neurological and cardiovascular disorders. Examples include:

-

Antipsychotics: Piperidine cores in risperidone and haloperidol.

-

Analgesics: Fentanyl derivatives.

Case Study: Synthesis of 3-Substituted Piperidines

Using ethyl 5-chloropentanimidate, Colpaert et al. synthesized 3-alkyl- and 3-arylpiperidines with >98% enantiomeric purity. Deprotection of the N-sulfinyl group with HCl yielded pharmaceutically relevant piperidine hydrochlorides .

Comparative Analysis with Related Compounds

Ethyl 5-chloropentanimidate offers distinct advantages over similar intermediates:

Table 2: Comparison of Imidate Derivatives

| Compound | Key Feature | Application |

|---|---|---|

| Ethyl 5-chloropentanimidate | Combines imidate and chlorine groups | Chiral piperidine synthesis |

| Ethyl valerimidate | Lacks chlorine substituent | Limited to non-halogenated products |

| Methyl 6-chlorohexanimidate | Longer carbon chain | Altered cyclization kinetics |

Challenges and Future Directions

Despite its utility, limitations persist:

-

Stereochemical Complexity: Achieving >90% diastereoselectivity requires rigorous optimization.

-

Scale-Up Difficulties: Industrial-scale cyclization faces challenges in yield maintenance.

Future research should prioritize:

-

Catalytic Asymmetric Methods: To reduce reliance on chiral auxiliaries.

-

Computational Modeling: For predicting optimal reaction conditions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume